Sdrnflrfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

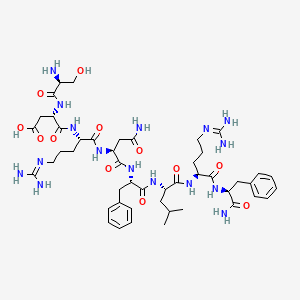

Sdrnflrfamide is isolated from the nervous system of the lobster Homarus americanus; exhibits FMRFamide-like immunoreactivity.

Analyse Des Réactions Chimiques

Effects on Motor Activity

Studies on Cancer borealis have demonstrated that both SDRNFLRFamide and TNRNFLRFamide (another related peptide) activate pyloric rhythms in quiescent preparations in a dose-dependent manner, with a threshold between 10−11

and 10−10

mol/L . These peptides also increase the pyloric rhythm frequency in preparations showing moderate activity levels, but have little effect on preparations with strong pre-existing pyloric rhythms . Moreover, this compound and TNRNFLRFamide can evoke gastric mill activity in preparations lacking existing gastric rhythms, associated with the activation of oscillatory properties in the dorsal gastric neurone .

Effects on Cardiac Function

In crayfish hearts, this compound increases both the rate and amplitude of heartbeats . The threshold for these effects is between 10−10

and 10−9

M . This indicates that the amino-terminal extension "SDRN" enhances the excitatory actions of FMRFamide and FLRFamide .

NMR Spectroscopy

NMR data were collected at 600 MHz using a Varian Unity 600. Samples were prepared with 90% H2O

, 10% D2O

, and 0.3 mM 3-trimethylsilyl (2,2,3,3-2H4

) propionic acid as an internal chemical shift standard (0.0 ppm) . The pH of each sample was adjusted to between 4.5 and 5.5, and the temperature was maintained at 4°C during data collection .

Chemical Shift Analysis

The chemical shifts of the peptides were analyzed under different conditions, including high and low salt concentrations, as well as varying peptide concentrations. The absence of significant chemical shift deviations (∼

0.02 ppm) indicated no aggregation or salt effects .

Hydrogen Bonding Interactions

Strong hydrogen bonding interactions between the carboxylate side-chain of aspartic acid and the amide proton of phenylalanine-4 (F4) in GDPFLRF-NH2

were observed . The magnitude of the shifts of F4 over the entire pH range for each peptide are shown in Table 1 .

Table 1: Chemical Shift Data for FMRFamide-like Neuropeptides

| Sequence | INN/IαN

F4–L5 | Δδ

pH F4 (ppm) |

| :------- | :---------------------------- | :----------------------------- |

| PFLRFa | 0.0 | NA |

| DPFLRFa | 0.20 | 0.128 |

| SDPFLRFa | 0.48 (4°C), 0.51 (15°C), 1.58 (26°C) | 0.33, ND, ND |

| GDPFLRFa | 0.45 (4°C), 0.72 (15°C), 1.54 (26°C) | 0.31, ND, ND |

| NDPFLRFa | 0.24 | 0.33 |

| pQDPFLRFa| 0.28 | 0.35 |

| GYPFLRFa | 0.0 | NA |

| pQYPFLRFa| 0.0 | NA |

INN/IαN

: Ratio of intensities of amide-to-amide and α

-to-amide ROESY cross peaks between F4 and L5.

Δδ

pH F4 (ppm): Magnitude of the shift in chemical shift of the amide proton of F4 as a function of pH.

NA: Not applicable (no titrating group).

ND: Not done.

Functional Significance

The functional significance of this compound lies in its ability to modulate neural circuits and muscular activity in invertebrates . Its effects on the stomatogastric nervous system and cardiac function highlight its role as a neurotransmitter or neuromodulator . Further research is needed to fully elucidate the specific receptors and downstream signaling pathways involved in this compound's actions.

Propriétés

Numéro CAS |

113611-67-9 |

|---|---|

Formule moléculaire |

C47H72N16O12 |

Poids moléculaire |

1053.2 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H72N16O12/c1-25(2)19-32(42(72)57-29(15-9-17-55-46(51)52)40(70)59-31(38(50)68)20-26-11-5-3-6-12-26)61-43(73)33(21-27-13-7-4-8-14-27)62-44(74)34(22-36(49)65)63-41(71)30(16-10-18-56-47(53)54)58-45(75)35(23-37(66)67)60-39(69)28(48)24-64/h3-8,11-14,25,28-35,64H,9-10,15-24,48H2,1-2H3,(H2,49,65)(H2,50,68)(H,57,72)(H,58,75)(H,59,70)(H,60,69)(H,61,73)(H,62,74)(H,63,71)(H,66,67)(H4,51,52,55)(H4,53,54,56)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clé InChI |

XDWWLWMXAUKGDZ-DZCXQCEKSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

SDRNFLRF |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SDRNFLRFamide Ser-Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH2 seryl-aspartyl-arginyl-asparaginyl-phenylalanyl-leucyl-arginyl-phenylalaninamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.